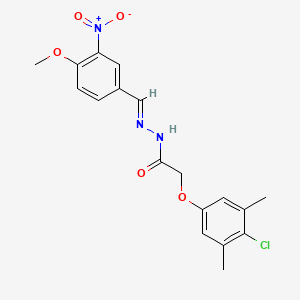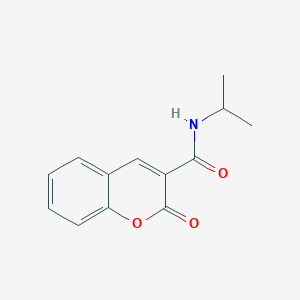![molecular formula C15H14N2O5S B5599439 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and InChI code . The IUPAC name is [4- (2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl] (oxo)acetic acid and the InChI code is 1S/C14H16N2O7S/c17-13 (14 (18)19)15-3-5-16 (6-4-15)24 (20,21)10-1-2-11-12 (9-10)23-8-7-22-11/h1-2,9H,3-8H2, (H,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.36 . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide, focusing on six unique fields:
Anti-Inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit enzymes like 5-lipoxygenase, which play a crucial role in the inflammatory response . This inhibition can help reduce inflammation in conditions such as asthma and arthritis, making it a valuable compound for developing anti-inflammatory drugs.
Cardiovascular Disease Treatment
The compound’s structure allows it to interact with cardiovascular systems, potentially offering benefits in treating cardiovascular diseases. It has been studied for its ability to modulate blood pressure and improve heart function . These properties make it a candidate for developing new treatments for hypertension and other cardiovascular conditions.
Optical and Nonlinear Optical (NLO) Applications
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide has been investigated for its optical properties. It shows promise as a material for frequency generators, optical limiters, and optical switching applications . Its unique structure contributes to its effectiveness in these applications, making it a valuable compound in the field of photonics and optoelectronics.
Therapeutic Agent for Glaucoma
The compound has been explored as a therapeutic agent for glaucoma. Its ability to reduce intraocular pressure and protect retinal cells from damage makes it a potential treatment option for this eye condition . Research is ongoing to determine its efficacy and safety in clinical settings.
Mechanism of Action
Target of Action
The primary targets of 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, which is involved in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of similar compounds, such as sulfonamides, suggest that they are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide may have similar ADME properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the inhibition of its target enzymes. This can lead to an increase in acetylcholine levels, affecting nerve signal transmission, and a disruption in inflammatory responses due to changes in arachidonic acid metabolism .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media , suggesting that a basic environment may be favorable for the compound’s action. Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity.
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c16-15(18)10-1-3-11(4-2-10)17-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,17H,7-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQPBQFULMPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)


![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)
![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)
![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)
![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)
![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)